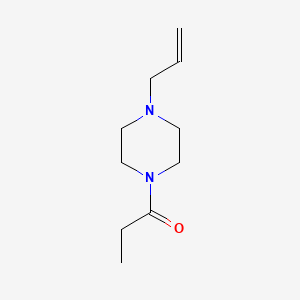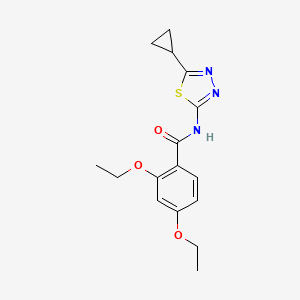
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,4-diethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,4-diethoxybenzamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group attached to a thiadiazole ring and a benzamide moiety with two ethoxy groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,4-diethoxybenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclopropylamine with carbon disulfide and hydrazine hydrate under reflux conditions to form 5-cyclopropyl-1,3,4-thiadiazole.
Benzamide Formation: The benzamide moiety is prepared by reacting 2,4-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the thiadiazole derivative to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Products may include 2,4-dihydroxybenzoic acid derivatives.
Reduction: Products may include amine derivatives of the original compound.
Substitution: Products will vary depending on the nucleophile used, potentially leading to a wide range of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,4-diethoxybenzamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its structure suggests it could interact with biological targets in a specific manner, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, although further research is needed to confirm these activities.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,4-diethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and thiadiazole moieties may facilitate binding to these targets, while the benzamide group could modulate the compound’s activity. The exact pathways and molecular interactions depend on the specific biological context and require detailed studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide
- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,5-diphenyl-3-pyrazolecarboxamide
Uniqueness
Compared to similar compounds, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,4-diethoxybenzamide stands out due to the presence of the ethoxy groups on the benzamide moiety. These groups can influence the compound’s solubility, reactivity, and biological activity, potentially making it more suitable for certain applications.
Eigenschaften
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-3-21-11-7-8-12(13(9-11)22-4-2)14(20)17-16-19-18-15(23-16)10-5-6-10/h7-10H,3-6H2,1-2H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGSJNVNCPNMEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)C3CC3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(2-FURYLCARBONYL)PIPERAZINO]-2-(2-METHOXYPHENYL)-1-ETHANONE](/img/structure/B5410965.png)
![1-methyl-N-[2-(pyridin-4-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B5410969.png)
![N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-4-oxo-4H-chromene-3-carboxamide](/img/structure/B5410971.png)
![4-(2,7-diazaspiro[4.5]dec-7-ylcarbonyl)quinazolin-2(1H)-one](/img/structure/B5410977.png)

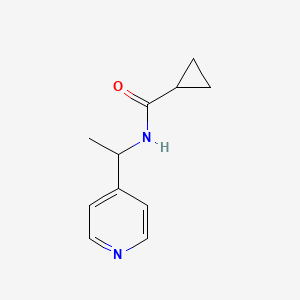
![N,1,6-trimethyl-N-[(2E)-3-phenyl-2-propen-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5411005.png)
![N-(3-methoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5411006.png)
![4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B5411010.png)
![(3R,4R)-1-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]-4-(hydroxymethyl)piperidin-3-ol](/img/structure/B5411022.png)
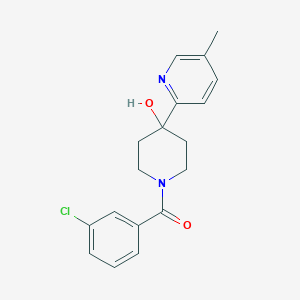
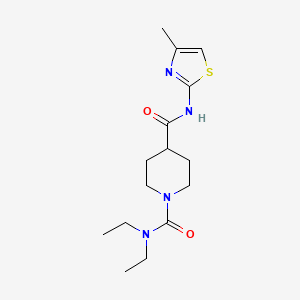
![{1'-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B5411064.png)
